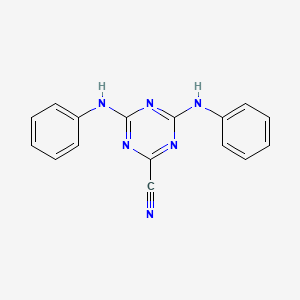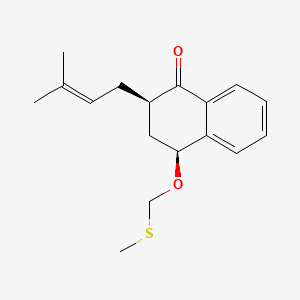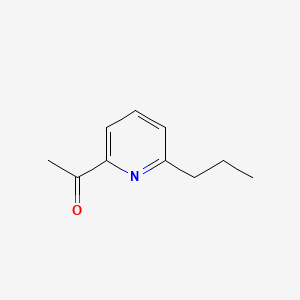
Dimethyl methylthioarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl methylthioarsine is an organoarsenic compound with the molecular formula C₃H₉AsS and a molecular weight of 152.09 g/mol It is characterized by the presence of arsenic and sulfur atoms within its structure, making it a unique compound in the field of organometallic chemistry
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl methylthioarsine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsinic acid with hydrogen sulfide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification and distillation to obtain the compound in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Dimethyl methylthioarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: Reduction reactions may yield simpler arsenic-containing compounds.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce dimethylarsinic acid, while substitution reactions can yield a variety of organoarsenic compounds.
科学的研究の応用
Dimethyl methylthioarsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialized chemicals and materials.
作用機序
The mechanism by which dimethyl methylthioarsine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to sulfur-containing amino acids, leading to alterations in protein function and cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential biological and therapeutic effects.
類似化合物との比較
Dimethylarsinic Acid: Similar in structure but lacks the methylthio group.
Trimethylarsine: Contains three methyl groups attached to arsenic.
Dimethylarsinous Acid: Another organoarsenic compound with different functional groups.
Uniqueness: Dimethyl methylthioarsine is unique due to the presence of both methyl and methylthio groups attached to arsenic. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38859-90-4 |
|---|---|
分子式 |
C3H9AsS |
分子量 |
152.09 g/mol |
IUPAC名 |
dimethyl(methylsulfanyl)arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2)5-3/h1-3H3 |
InChIキー |
UMQWVIXEKXPHAS-UHFFFAOYSA-N |
正規SMILES |
CS[As](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




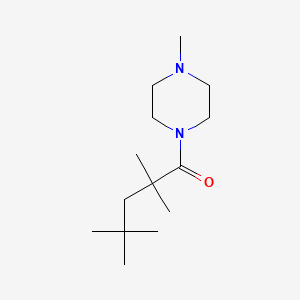
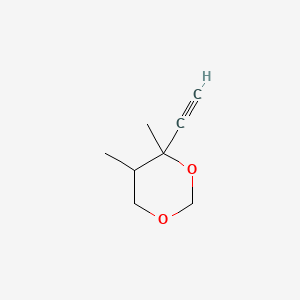
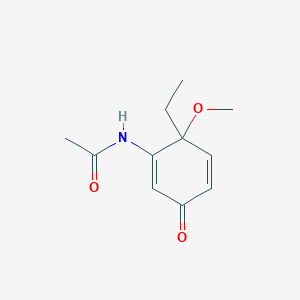
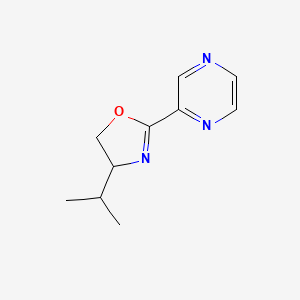

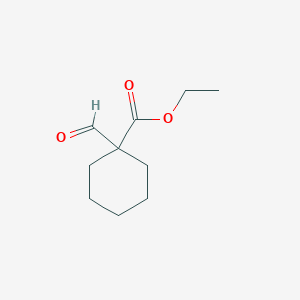
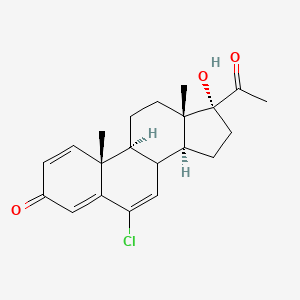
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
